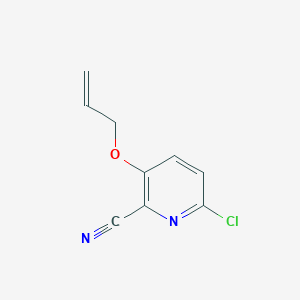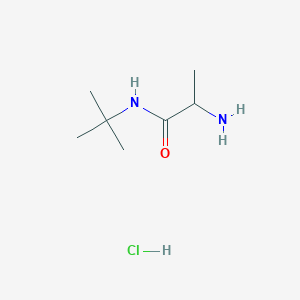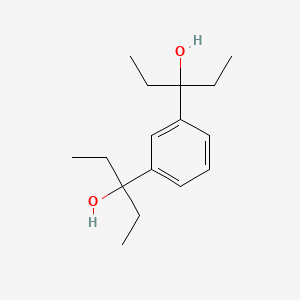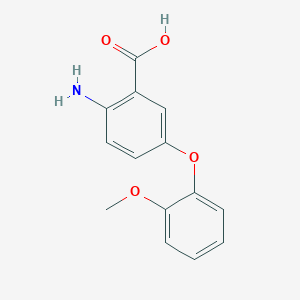
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride
Vue d'ensemble
Description
“4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride” is a chemical compound that is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is used both as a reagent and building block in several synthetic applications .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride”, has been a subject of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride” is 368.78 . Its IUPAC name is 4-methyl-2-phenyl-1-(4-piperidinyl)piperazine trihydrochloride .Chemical Reactions Analysis
As an intermediate, “4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride” can act as an excellent catalyst for many condensation reactions .Applications De Recherche Scientifique
Discovery and Synthesis
- Research has focused on the discovery and synthesis of novel compounds, including piperazine derivatives, for potential therapeutic applications. For instance, studies have synthesized new 1,2,4-triazole derivatives and investigated their antimicrobial activities, indicating the chemical versatility and potential of piperazine structures in developing new antimicrobials (Bektaş et al., 2007).
Anticancer Potential
- Certain piperazine derivatives have been evaluated for their anticancer activities, particularly against breast cancer cells. A study synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and found specific compounds to be promising antiproliferative agents, highlighting the potential of these derivatives in cancer therapy (Yurttaş et al., 2014).
Pharmacological Exploration
- Piperazine derivatives have been explored for various pharmacological effects, including hypolipidemic activities. For example, research into heterocyclic analogues of chlorcyclizine demonstrated potent activity in lowering serum lipid levels, suggesting potential applications in managing hyperlipidemia (Ashton et al., 1984).
Antimicrobial and Antifungal Activities
- The synthesis of novel compounds with piperazine components has also been aimed at combating microbial infections. Studies on 1,2,4-triazole and triazine derivatives incorporating piperazine have shown good to moderate activities against various microorganisms, underlining their potential as new antimicrobial agents (Pitucha et al., 2005).
Safety And Hazards
Orientations Futures
Piperidine derivatives, such as “4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-methyl-2-phenyl-1-piperidin-4-ylpiperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.3ClH/c1-18-11-12-19(15-7-9-17-10-8-15)16(13-18)14-5-3-2-4-6-14;;;/h2-6,15-17H,7-13H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTUFZUBWHDINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3CCNCC3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1522036.png)


![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)









